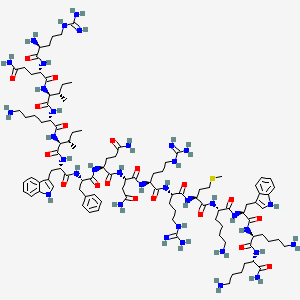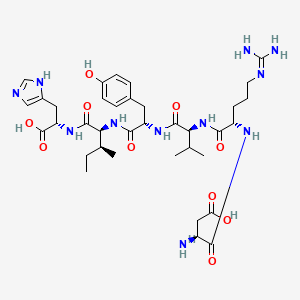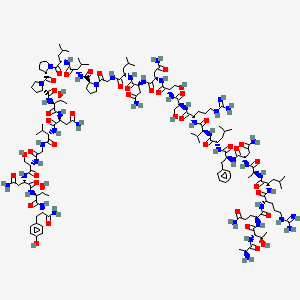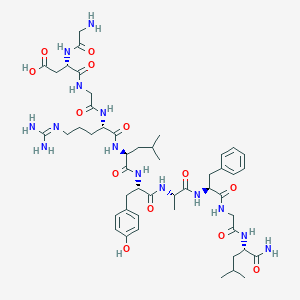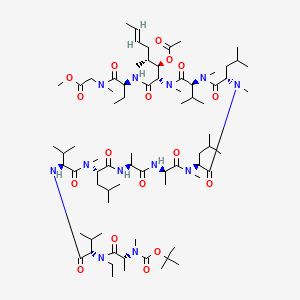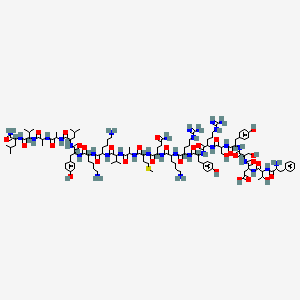![molecular formula C₆₅H₉₀N₁₄O₁₉S₂ B612823 2-[[10-(4-Aminobutyl)-7-(1-Hydroxyethyl)-16-[(4-Hydroxyphenyl)methyl]-13-(1H-Indol-3-ylmethyl)-6,9,12,15,18-Pentaoxo-19-[[3-Phenyl-2-[[2-[4,7,10-Tris(carboxymethyl)-1,4,7,10-Tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-Dithia-5,8,11,14,17-Pentazacycloicosane-4-carbonyl]amino]-3-Hydroxybutansäure CAS No. 177943-89-4](/img/structure/B612823.png)
2-[[10-(4-Aminobutyl)-7-(1-Hydroxyethyl)-16-[(4-Hydroxyphenyl)methyl]-13-(1H-Indol-3-ylmethyl)-6,9,12,15,18-Pentaoxo-19-[[3-Phenyl-2-[[2-[4,7,10-Tris(carboxymethyl)-1,4,7,10-Tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-Dithia-5,8,11,14,17-Pentazacycloicosane-4-carbonyl]amino]-3-Hydroxybutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DOTATATE acetate is a DOTA-conjugated peptide . It can be labelled with radionuclides for positron emission tomography (PET) imaging and peptide receptor radionuclide research (PRRT) .
Synthesis Analysis
Gallium-68 DOTATATE is synthesized in-house and is the main form of Ga-68 radiopharmaceutical . The development of automated synthesis systems has increased the reliability, reproducibility, and safety of radiopharmaceutical productions . The synthesis process involves the use of reagents and chemicals .
Molecular Structure Analysis
The molecular formula of DOTATATE acetate is C67H94N14O21S2 . The molecular weight is 1495.69 .
Chemical Reactions Analysis
DOTATATE acetate can be labelled with radionuclides for PET imaging and PRRT .
Physical And Chemical Properties Analysis
The physical and chemical properties of DOTATATE acetate include a molecular weight of 1495.69 and solubility in water of ≥ 5 mg/mL .
Wissenschaftliche Forschungsanwendungen
Neuroendokrine Tumore Behandlung
Dotatate Acetat wird zur Behandlung von Somatostatin-Rezeptor-positiven neuroendokrinen Tumoren (NETs) verwendet. Die Zulassung von 177 Lu-DOTATATE durch die FDA im Jahr 2018 zur Behandlung dieser Tumoren stellt einen Paradigmenwechsel in der Krebstherapie dar {svg_1}. Gastroenteropancreatische NETs überexprimieren den Somatostatin-Subtyp-Rezeptor 2, der nun für die rezeptorbasierte Bildgebung und Therapie genutzt wird {svg_2}.
Peptid-Rezeptor-Radionuklidtherapie (PRRT)
PRRT ist eine vielversprechende Behandlungsmodalität für Patienten mit inoperablen oder metastasierenden neuroendokrinen Tumoren (NETs). Der Protagonist bei dieser Art von Therapie ist ein somatostatin-modifiziertes Peptidfragment ( [Tyr3] Octreotid), das mit einem spezifischen Chelatisierungssystem (DOTA) ausgestattet ist, das eine stabile Bindung an β-emittierende Radionuklide wie Yttrium-90 und Lutetium-177 ermöglichen kann {svg_3}.
Neuroblastom-Staging und Nachsorge
Jüngste Berichte deuten auf eine potenzielle Rolle von 68 Ga-Dotatate PET/CT bei der Stadieneinteilung und Nachsorge von Neuroblastomen hin {svg_4}.
Pulmonale Neuroendokrine Neoplasmen (NENs) Behandlung
Die Überexpression von Somatostatin-Rezeptoren bei Patienten mit neuroendokrinen Neoplasmen (NEN) wird sowohl für die Diagnose als auch für die Behandlung genutzt. Der Somatostatin-Rezeptor 2 (SSTR2) ist weit verbreitet in pulmonalen NENs exprimiert, einschließlich typischer Karzinoide, atypischer Karzinoide, großzelliger neuroendokriner Karzinome und SCLC {svg_5}.
Wirkmechanismus
Target of Action
The primary targets of Dotatate acetate are somatostatin receptors (SSRs) . SSRs are found with high density in numerous malignancies, including those in the central nervous system (CNS), breast, lung, and lymphatics . The role of SSR agonists in neuroendocrine tumours (NETs) is well established, and massive SSR overexpression is present in several NETs .
Mode of Action
Dotatate acetate is a compound containing tyrosine 3-octreotate, an SSR agonist, and the bifunctional chelator DOTA (tetraxetan) . It can be reacted with radionuclides such as gallium-68, lutetium-177, and copper-64 to form radiopharmaceuticals for positron emission tomography (PET) imaging or radionuclide therapy . In the form of 177 Lu DOTA-TATE therapy, it targets SSRs and is a form of peptide receptor radionuclide therapy (PRRT) .
Biochemical Pathways
The biochemical pathways affected by Dotatate acetate are primarily related to the signaling pathways of SSRs . By binding to these receptors, Dotatate acetate can influence the downstream effects of these pathways, which are often dysregulated in various types of malignancies .
Pharmacokinetics
The pharmacokinetics of Dotatate acetate involve its absorption, distribution, metabolism, and excretion (ADME). The primary route of elimination is by the renal route . The compound demonstrates high stability, with 97% stability after 2 days incubation in human serum at 37 °C .
Result of Action
The molecular and cellular effects of Dotatate acetate’s action primarily involve the damage to SSR-positive cells and neighboring cells . It is a form of targeted drug delivery . For both tumor models, a significant tumor growth delay and time to experimental endpoint were observed following a single administration of [225Ac]Ac-DOTA-TATE relative to controls .
Action Environment
The action environment of Dotatate acetate can influence its action, efficacy, and stability. Furthermore, the overexpression of SSRs in patients with neuroendocrine neoplasms (NEN) is utilized for both diagnosis and treatment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H90N14O19S2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFLVLMYXXNJDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H90N14O19S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

